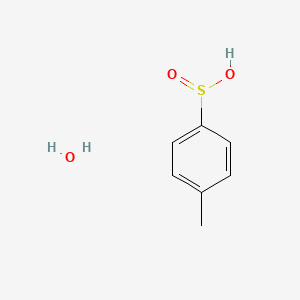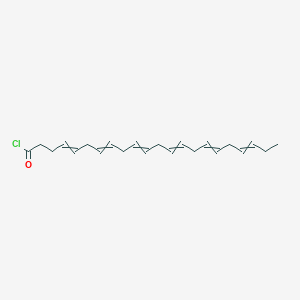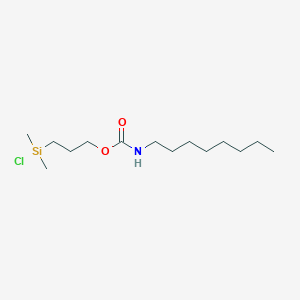
4-Methylbenzenesulfinic acid hydrate
Descripción general
Descripción
4-Methylbenzenesulfinic acid hydrate is a chemical compound with the molecular formula C7H10O3S . It is commonly used in the production of pharmaceutical intermediates, crop protection agents, and dyes.
Synthesis Analysis
A functionalizing active species 4-methylbenzenesulfinic acid-based IL on silica gel (IL-SO3H-SiO2) has been prepared and characterized by FT-IR, XRD, TGA, SEM, and EDX spectra . This species was utilized as an efficient and heterogeneous catalyst for the synthesis of indoles via the one-pot Fischer reaction .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. The IUPAC name for this compound is 4-methylbenzenesulfinic acid;hydrate . The InChIKey is LCCBBKVHTKWUDB-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC=C (C=C1)S (=O)O.O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 174.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 174.03506535 g/mol . The Topological Polar Surface Area is 57.5 Ų .Aplicaciones Científicas De Investigación
Hydration of Alkynes
A simple combination system utilizing p-toluenesulfonic acid/acetic acid has been developed for the efficient hydration of alkynes to obtain ketones in good to excellent yields under mild conditions. This system is powerful for synthesizing vinyl 4-methylbenzenesulfonates, demonstrating its potential in organic synthesis (Haixuan Liu, Yunyang Wei, & C. Cai, 2016).
Solid-State Oxidation
A study on the solid-state oxidation of 1,1,3,3-tetramethylguanidinium 4-methylbenzenesulfinate to its sulfonate counterpart showcased the use of this chemical transformation in crystal structure analysis and understanding hydrogen bonding interactions (Åsmund Kaupang, C. Görbitz, & Tore Bonge-Hansen, 2013).
Sulfonylation of Indoles
The rapid and efficient KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole established using 4-methylbenzenesulfinic acid among other sulfur sources indicates the compound's utility in synthesizing sulfonylation products. This method leverages aqueous solutions of hydrogen peroxide as both oxidant and solvent, showcasing the compound's role in green chemistry (Jun Zhang et al., 2018).
Heterogeneous Catalysis
A novel application in heterogeneous catalysis involves 4-Methylbenzenesulfonic acid-based Ionic Liquid supported on silica gel for Fischer indole synthesis. This catalyst demonstrates efficient synthesis of indoles via a one-pot Fischer reaction, highlighting its recyclability and sustainability in catalytic processes (Yulin Hu, D. Fang, & Dong‐sheng Li, 2016).
Photoacid Generators
Research on sulfonated oximes as potential photoacid generators for polymer resists involved the sulfonation of oximes with 4-methylbenzenesulfonyl chloride. This work illustrates the compound's utility in developing materials for photolithography, indicating its significant role in materials science (M. Plater, W. Harrison, & Ross Killah, 2019).
Mecanismo De Acción
Target of Action
It’s commonly used in organic synthesis reactions , suggesting that it may interact with a variety of organic compounds.
Mode of Action
It’s known to be used in organic synthesis reactions , indicating that it likely interacts with other organic compounds to facilitate chemical transformations.
Result of Action
As it’s used in organic synthesis reactions , it’s likely that its effects are dependent on the specific reactions and compounds it interacts with.
Action Environment
4-Methylbenzenesulfinic acid hydrate is a white crystalline powder that is soluble in water and organic solvents such as alcohol and ether . . These properties suggest that its action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.
Propiedades
IUPAC Name |
4-methylbenzenesulfinic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.H2O/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBBKVHTKWUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1588441-34-2 | |
| Record name | Benzenesulfinic acid, 4-methyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)




![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)





